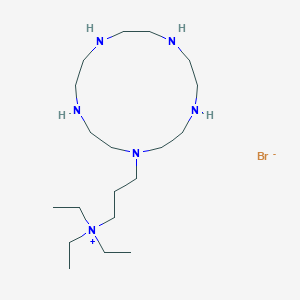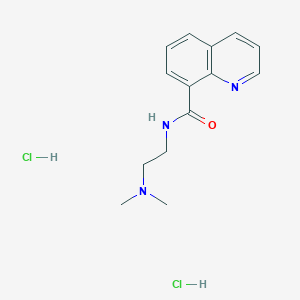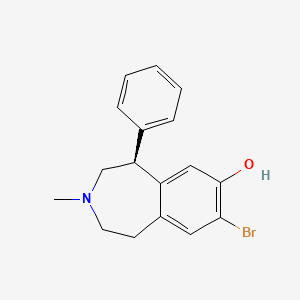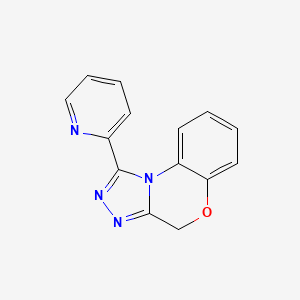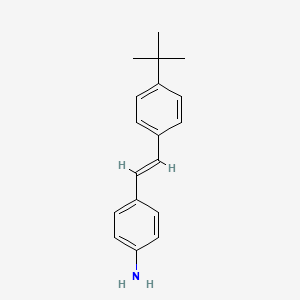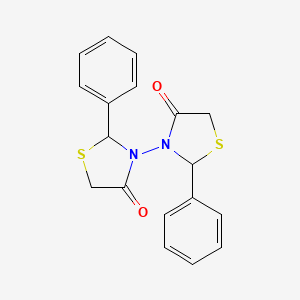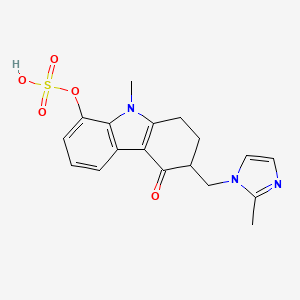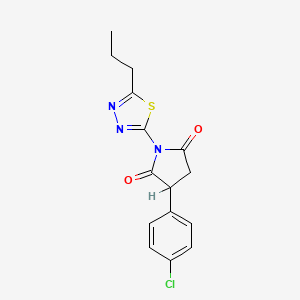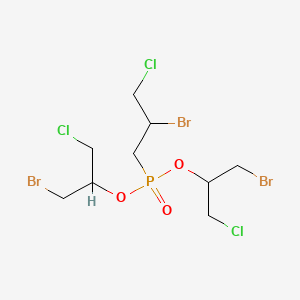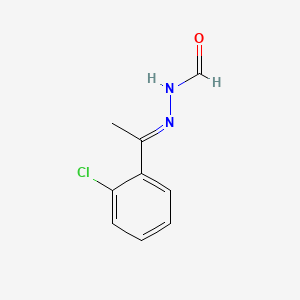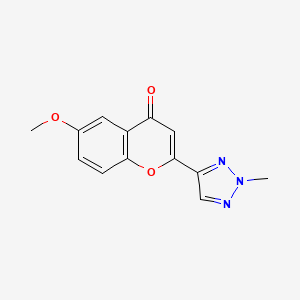
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-は、ベンゾピラン誘導体のクラスに属する合成有機化合物です。この化合物は、6位にメトキシ基、2位に2-メチル-1H-1,2,3-トリアゾール-4-イル置換基を有するベンゾピランコア構造を特徴としています。ベンゾピラン誘導体は、その多様な生物活性が知られており、潜在的な治療用途のために広く研究されています。
2. 製法
合成ルートと反応条件
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-の合成は、通常、複数段階のプロセスを伴います。一般的な合成ルートには、次の手順が含まれます。
ベンゾピランコアの形成: ベンゾピランコアは、サリチルアルデヒドやα、β-不飽和カルボニル化合物などの適切な前駆体の環化を、塩基性条件下で行うことで合成できます。
メトキシ基の導入: メトキシ基は、ヨウ化メチルなどの試薬を用いて、6位のヒドロキシ基をメチル化することで導入できます。この反応は、炭酸カリウムなどの塩基の存在下で行われます。
トリアゾール環の結合: 2-メチル-1H-1,2,3-トリアゾール-4-イル基は、銅触媒によるアジド-アルキン環化付加 (CuAAC) 反応(一般に「クリック」反応として知られている)によって結合させることができます。これは、アルキン官能基化ベンゾピランとトリアゾールのアジド誘導体を反応させることを伴います。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、上記の合成ルートの最適化が必要となる場合があります。これには、スケーラブルな反応条件、効率的な精製技術、および工業規格を満たす品質管理対策の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Triazole Ring: The 2-methyl-1H-1,2,3-triazol-4-yl group can be attached through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne-functionalized benzopyran with an azide derivative of the triazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and quality control measures to meet industrial standards.
化学反応の分析
反応の種類
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、さらなる官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことで、カルボニル基をアルコールに変換できます。
置換: エトキシドナトリウムなどの試薬を用いて、求核置換反応を行うことで、メトキシ基を他の置換基と置き換えることができます。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム、触媒存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム、エーテル中の水素化リチウムアルミニウム。
置換: エタノール中のエトキシドナトリウム、適切な溶媒中の他の求核剤。
生成する主な生成物
酸化: 反応条件に応じて、カルボン酸、ケトン、またはアルデヒドの生成。
還元: カルボニル基からのアルコールの生成。
置換: メトキシ基を置き換えた、異なる置換基を持つ新しい誘導体の生成。
科学的研究の応用
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-は、次のようなさまざまな科学研究の用途について研究されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性や、生体高分子との相互作用について調査されています。
医学: 抗がん作用、抗炎症作用、抗菌作用など、その潜在的な治療効果について研究されています。
産業: ポリマーや染料など、特定の特性を持つ新素材の開発に使用されています。
作用機序
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のようなメカニズムで効果を発揮する可能性があります。
酵素阻害: 酵素の活性部位に結合してその活性を阻害し、抗がん作用や抗炎症作用などの治療効果をもたらす可能性があります。
シグナル伝達経路: 受容体やその他のシグナル分子と相互作用することで、シグナル伝達経路を調節し、細胞プロセスに影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-フェニルエチル)-: トリアゾール環の代わりにフェニルエチル基を持つ類似の構造。
4H-1-ベンゾピラン-4-オン、2-メチル-: 2位にメチル基を持つ類似の構造。
4H-1-ベンゾピラン-4-オン、5-ヒドロキシ-7-メトキシ-2-(4-メトキシフェニル)-: 追加のヒドロキシ基とメトキシ基を持つ類似の構造。
独自性
4H-1-ベンゾピラン-4-オン、6-メトキシ-2-(2-メチル-1H-1,2,3-トリアゾール-4-イル)-は、2-メチル-1H-1,2,3-トリアゾール-4-イル基の存在により、独特の化学的および生物学的特性を有しています。このトリアゾール環は、他のベンゾピラン誘導体と比較して、化合物の安定性、溶解性、および生物活性を高める可能性があります。
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)-: Similar structure with a phenylethyl group instead of the triazole ring.
4H-1-Benzopyran-4-one, 2-methyl-: Similar structure with a methyl group at the 2nd position.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Similar structure with additional hydroxyl and methoxy groups.
Uniqueness
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-methyl-1H-1,2,3-triazol-4-yl)- is unique due to the presence of the 2-methyl-1H-1,2,3-triazol-4-yl group, which imparts distinct chemical and biological properties. This triazole ring can enhance the compound’s stability, solubility, and biological activity compared to other benzopyran derivatives.
特性
CAS番号 |
131924-48-6 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
6-methoxy-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O3/c1-16-14-7-10(15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3 |
InChIキー |
QIIRKQVXCAYBNN-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



